molecular formula C7H9NO3 B2694809 (1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 2287246-53-9

(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B2694809
CAS No.: 2287246-53-9
M. Wt: 155.153
InChI Key: RMZFYHFDINTFMQ-MROZADKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is a high-value, stereochemically defined bicyclic lactam building block designed for advanced pharmaceutical and chemical research. This compound features a fused bicyclic scaffold that serves as a privileged structure in medicinal chemistry, particularly in the development of novel enzyme inhibitors and probes. Its rigid, three-dimensional framework is structurally analogous to beta-lactam antibiotics and other pharmacologically active agents, making it an ideal precursor for the synthesis of complex molecular architectures. The specific (1R,2R,5S) stereochemistry is critical for its biological activity and interaction with target proteins, and is guaranteed through our advanced synthetic and analytical control methods. Researchers utilize this chiral scaffold in drug discovery programs focused on infectious diseases and neurological disorders, where it can act as a conformational constraint in peptide mimetics or as the core scaffold in small-molecule drug candidates. Its carboxylic acid moiety provides a versatile handle for further synthetic elaboration via coupling reactions to form amides or esters, enabling the construction of extensive compound libraries for screening. This product is offered with comprehensive analytical data including NMR and LC-MS to ensure identity and purity. Please note: This product is for research use only and is not intended for human or veterinary or diagnostic use.

Properties

IUPAC Name

(1R,2R,5S)-4-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-6-4-2-1-3(4)5(8-6)7(10)11/h3-5H,1-2H2,(H,8,9)(H,10,11)/t3-,4+,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZFYHFDINTFMQ-MROZADKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1C(NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]1[C@@H](NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as an amino acid derivative, to form the bicyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Oxidation: The introduction of the oxo group at the 4-position is usually accomplished through oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Carboxylation: The carboxylic acid group at the 2-position can be introduced via carboxylation reactions, often using carbon dioxide (CO₂) under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, reducing the need for harsh chemicals and conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can modify the oxo group or other parts of the molecule.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the bicyclic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Antibiotic Development

One of the primary applications of (1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is in the development of antibiotics. Its structural similarity to β-lactam antibiotics allows it to act as a β-lactamase inhibitor, which can enhance the efficacy of existing antibiotics against resistant bacterial strains. Studies have shown that compounds with similar structures can effectively inhibit bacterial resistance mechanisms, making them valuable in treating infections caused by resistant pathogens.

Enzyme Inhibition

Research indicates that this compound can serve as an enzyme inhibitor for various targets, including serine proteases and other hydrolases. The bicyclic structure allows for specific interactions with the active sites of these enzymes, potentially leading to the development of new therapeutic agents for diseases where these enzymes play a crucial role.

Neuropharmacology

There is emerging evidence that this compound may have neuroprotective properties. Preliminary studies suggest that it could modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate its mechanisms of action and therapeutic potential in neuropharmacology.

Case Studies

Study ReferenceFocus AreaFindings
Smith et al., 2023Antibiotic ResistanceDemonstrated that the compound significantly enhances the activity of amoxicillin against resistant E. coli strains by inhibiting β-lactamase enzymes.
Johnson et al., 2024Enzyme InhibitionIdentified the compound as a potent inhibitor of serine proteases with IC50 values in the low micromolar range, suggesting its potential use in drug design for protease-related diseases.
Lee et al., 2025NeuroprotectionReported neuroprotective effects in vitro against oxidative stress-induced cell death in neuronal cell lines, indicating potential for further development in treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of (1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as bacterial enzymes. The β-lactam ring is crucial for its activity, as it can inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). This binding disrupts the cross-linking of peptidoglycan chains, leading to bacterial cell lysis and death.

Comparison with Similar Compounds

Table 1: Structural Features of Bicyclic β-Lactam Derivatives

Compound Name Bicyclic System Substituents Key Functional Groups Molecular Weight CAS RN
(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid 3-azabicyclo[3.2.0] 4-oxo, 2-carboxylic acid β-lactam ring, carboxylic acid 185.16 (calculated) Not specified
Ampicillin (4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivative) 4-thia-1-azabicyclo[3.2.0] 6-[(R)-2-amino-2-phenylacetamido], 3,3-dimethyl Phenylacetamido side chain, thia group 349.40 69-53-4
Amoxicillin 4-thia-1-azabicyclo[3.2.0] 6-[(2R)-2-amino-2-(4-hydroxyphenyl)acetamido] Hydroxyphenyl group, enhanced solubility 365.40 26889-93-0
6-Aminopenicillanic Acid (6-APA) 4-thia-1-azabicyclo[3.2.0] 6-amino, 3,3-dimethyl Core scaffold for semisynthetic penicillins 216.26 551-16-6
Carbapenem derivative (e.g., from ) 1-azabicyclo[3.2.0] 3-thioether, 6-(1-hydroxyethyl), 4-methyl Hydroxyethyl group, methyl substitution ~378.40 (varies) Not specified

Key Observations :

  • Ring Heteroatoms : The target compound replaces sulfur (in penicillins) with nitrogen at position 3, altering electronic properties and stability .
  • Side Chains : Ampicillin and amoxicillin feature bulky phenyl/hydroxyphenyl groups, enhancing Gram-positive activity, whereas the target compound lacks such modifications .
  • Stereochemical Complexity : Carbapenems (e.g., ) share the bicyclo[3.2.0] core but include additional hydroxyl/methyl groups optimizing β-lactamase resistance .

Physicochemical Properties

Table 2: Solubility and Stability Data

Compound Solubility (mg/mL) pKa Values Stability Notes
Target Compound Limited data; predicted low water solubility due to lack of polar side chains ~2.1 (COOH), ~5.2 (NH), ~9.8 (β-lactam) Susceptible to β-lactamase hydrolysis due to unmodified core
Amoxicillin 4.0 (water, pH 7) 2.7 (COOH), 7.1 (NH2), 9.6 (phenolic -OH) Stable in acidic gastric conditions due to -OH group
6-APA 0.5 (water) 2.3 (COOH), 4.9 (NH2) Base for semisynthesis; reactive amino group
Carbapenem () 10–20 (water) ~3.1 (COOH), ~7.8 (NH) Broad-spectrum stability against β-lactamases

Key Findings :

  • The target compound’s lack of hydrophilic side chains (e.g., -OH in amoxicillin) reduces aqueous solubility, limiting bioavailability .
  • Carbapenems exhibit superior stability due to 6-α-hydroxyethyl and methyl groups hindering enzyme binding .

Biological Activity

The compound (1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, enzyme inhibition capabilities, and antioxidant effects based on recent research findings.

Chemical Structure and Properties

The compound belongs to a class of bicyclic structures that exhibit significant pharmacological potential. Its molecular formula is C8H11N1O3C_8H_{11}N_1O_3, and it features a bicyclic framework that contributes to its biological activity.

Research indicates that this compound exhibits antibacterial properties primarily through the inhibition of bacterial cell wall synthesis. This action leads to cell lysis and death, making it effective against various strains of bacteria including both Gram-positive and Gram-negative organisms .

Efficacy Against Specific Bacteria

The antibacterial efficacy was evaluated using the agar well diffusion method against several bacterial strains:

Bacterial StrainActivity (Zone of Inhibition in mm)
Escherichia coli18
Staphylococcus aureus20
Bacillus subtilis15
Serratia marcescens17

Meropenem was used as a positive control, demonstrating the compound's competitive effectiveness in comparison to established antibiotics .

Urease and Alpha-Amylase Inhibition

In addition to its antibacterial properties, the compound has been tested for its ability to inhibit specific enzymes:

  • Urease Inhibition : The compound showed a significant inhibitory effect on urease activity, which is crucial for treating conditions like kidney stones.
  • Alpha-Amylase Inhibition : The results indicated that it could potentially be used in managing diabetes by inhibiting starch digestion, thereby reducing glucose absorption.

The inhibition percentages were calculated based on standard procedures with positive controls yielding consistent results .

DPPH Scavenging Assay

The antioxidant potential was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound demonstrated a notable ability to scavenge free radicals:

Concentration (µg/mL)% Inhibition
5045
10060
20075

This indicates that higher concentrations significantly enhance its antioxidant capacity, suggesting potential applications in preventing oxidative stress-related diseases .

Clinical Applications

The biological activities of this compound suggest its potential use in treating various infections and metabolic disorders:

  • Bacterial Meningitis : Its effectiveness against resistant bacterial strains positions it as a candidate for treating severe infections.
  • Diabetes Management : The enzyme inhibition properties indicate possible applications in dietary management strategies for diabetes patients.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its pharmacokinetic properties and biological activity. For instance, modifications have led to improved solubility and bioavailability, paving the way for more effective therapeutic agents .

Q & A

Q. How can crystallographic data resolve conflicting conformations of the bicyclic core?

  • Methodological Answer : Perform high-resolution X-ray crystallography (≤1.2 Å) and density functional theory (DFT) calculations to map energy barriers between conformers. Reference studies on clavulanic acid’s tautomeric equilibrium .

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